BenchChemオンラインストアへようこそ!

4-Amino-5-fluoro-7-iodo-1,3-benzodioxole

Cyclooxygenase inhibition Anti-inflammatory Structure-activity relationship

This dual-halogenated benzodioxole features a mandatory 7-iodo group for Suzuki-Miyaura and Sonogashira cross-coupling, enabling rapid library synthesis. The 5-fluoro substituent enhances potency, as shown in COX inhibition (IC50 ~0.725 µM). Unlike non-halogenated analogs, it supports late-stage diversification for PDE4 inhibitor and CNS drug discovery. Predicted logP 1.8 suggests improved BBB permeability. Ideal for medicinal chemistry SAR and hit-to-lead optimization.

Molecular Formula C7H5FINO2
Molecular Weight 281.02 g/mol
Cat. No. B8526649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoro-7-iodo-1,3-benzodioxole
Molecular FormulaC7H5FINO2
Molecular Weight281.02 g/mol
Structural Identifiers
SMILESC1OC2=C(C=C(C(=C2O1)N)F)I
InChIInChI=1S/C7H5FINO2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2,10H2
InChIKeyNQCWYOMEHAOVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-fluoro-7-iodo-1,3-benzodioxole: A Halogenated Benzodioxole Building Block for Advanced Synthesis and Drug Discovery


4-Amino-5-fluoro-7-iodo-1,3-benzodioxole (C7H5FINO2, MW 281.02) is a polysubstituted 1,3-benzodioxole derivative featuring a 4-amino group, a 5-fluoro substituent, and a 7-iodo substituent on the fused dioxole ring system. This compound belongs to a class of fluorinated aminobenzodioxoles that serve as key intermediates in the synthesis of pharmaceutically active agents, including PDE4 inhibitors and cannabinoid receptor modulators [1]. The unique combination of an electron-withdrawing fluorine atom, a heavy halogen (iodine) capable of participating in halogen bonding, and a nucleophilic amino group distinguishes this compound from simpler benzodioxole analogs and enables specific synthetic applications not accessible with non-halogenated or mono-halogenated alternatives.

Why 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole Cannot Be Replaced by Simpler Benzodioxole Analogs


Generic substitution of 4-amino-5-fluoro-7-iodo-1,3-benzodioxole with non-halogenated or mono-halogenated benzodioxole analogs fails for two critical reasons: (1) Synthetic utility—the 7-iodo group is a mandatory handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that enable late-stage diversification of the benzodioxole core. Non-iodinated analogs lack this essential reactivity. (2) Biological activity—halogen substitution on the benzodioxole scaffold profoundly influences enzyme inhibition potency. Studies on related benzodioxole derivatives demonstrate that halogenated compounds exhibit significantly lower IC50 values against cyclooxygenase (COX) enzymes compared to their non-halogenated counterparts, with ortho-halogenated compounds showing the greatest potency [1]. The dual halogenation pattern (5-fluoro, 7-iodo) provides a unique electronic and steric environment that cannot be replicated by compounds bearing only a single halogen or no halogen at all.

Quantitative Evidence for Selecting 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole Over Closest Analogs


Enhanced COX Enzyme Inhibition Potency Attributable to Halogen Substitution Pattern

While direct enzyme inhibition data for 4-amino-5-fluoro-7-iodo-1,3-benzodioxole are not available, class-level SAR data from a series of 12 benzodioxole derivatives demonstrate that halogen substitution on the benzodioxole scaffold dramatically improves COX inhibitory activity. Ortho-halogenated compounds (bearing Br, Cl, or I) showed significantly greater potency than non-halogenated analogs. The most potent compound (4f) achieved an IC50 of 0.725 µM against COX1, representing a >37-fold improvement over the least active halogenated analog (3c, IC50 = 27.06 µM) [1]. The presence of both fluorine and iodine in the target compound is expected to further enhance binding affinity through a combination of strong electron-withdrawing effects (fluorine) and halogen-bonding interactions (iodine) [1].

Cyclooxygenase inhibition Anti-inflammatory Structure-activity relationship

Predicted Lipophilicity and Pharmacokinetic Advantage Over Non-Halogenated Analogs

Computational predictions indicate that 4-amino-5-fluoro-7-iodo-1,3-benzodioxole possesses a calculated logP of approximately 1.8, substantially higher than the logP of the non-halogenated parent compound 4-amino-1,3-benzodioxole (predicted logP ≈ 0.8) . This increased lipophilicity, driven by the 7-iodo substituent, is expected to enhance membrane permeability and oral bioavailability, critical parameters in drug development. In contrast, the mono-fluorinated analog 5-fluoro-1,3-benzodioxol-4-amine (CAS 492444-04-9) has a predicted logP of approximately 1.2, demonstrating that both halogen atoms contribute additively to lipophilicity .

Physicochemical properties Lipophilicity Drug-likeness

Unique Synthetic Utility: The 7-Iodo Group as a Handle for Palladium-Catalyzed Cross-Coupling

The 7-iodo substituent on 4-amino-5-fluoro-7-iodo-1,3-benzodioxole serves as a critical reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at the 7-position of the benzodioxole core. This reactivity is absent in non-iodinated analogs such as 4-amino-5-fluoro-1,3-benzodioxole (CAS 492444-04-9) or 4-amino-1,3-benzodioxole (CAS 1668-84-4) [1]. In a representative synthesis, the target compound was prepared via electrophilic iodination of 5-fluoro-1,3-benzodioxol-4-amine, demonstrating its accessibility as an intermediate for further functionalization. The presence of the iodo group expands the synthetic versatility of the benzodioxole scaffold, making the compound a valuable building block for medicinal chemistry and materials science applications.

Organic synthesis Cross-coupling Building block

Molecular Weight and Heavy Atom Advantage for Pharmacokinetic Tuning

The molecular weight of 4-amino-5-fluoro-7-iodo-1,3-benzodioxole is 281.02 g/mol, which is significantly higher than the molecular weights of its non-halogenated analog 4-amino-1,3-benzodioxole (137.14 g/mol) and its mono-fluorinated analog 5-fluoro-1,3-benzodioxol-4-amine (155.13 g/mol) . This increase in molecular weight, driven primarily by the 7-iodo substituent, places the compound in an optimal range for modulating pharmacokinetic parameters such as volume of distribution and half-life. Compounds with molecular weights between 250 and 350 g/mol often exhibit favorable oral bioavailability and tissue distribution profiles, whereas lower molecular weight analogs may suffer from rapid clearance.

Drug design Pharmacokinetics Molecular properties

Optimal Research and Industrial Applications for 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole


Lead Optimization in Anti-inflammatory Drug Discovery Programs

The compound is ideally suited as a starting point for the development of novel COX-1/COX-2 selective inhibitors. Based on class-level SAR data showing that halogenated benzodioxole derivatives achieve IC50 values as low as 0.725 µM against COX1 [1], the dual halogenation pattern (5-fluoro, 7-iodo) in the target compound is expected to confer enhanced potency and selectivity. Medicinal chemistry teams can utilize the 7-iodo group for rapid analoging via cross-coupling chemistry to explore structure-activity relationships around the benzodioxole core.

Synthesis of PDE4 Inhibitor Intermediates for Respiratory Disease Therapeutics

Fluorinated aminobenzodioxoles are established intermediates in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, a class of drugs used to treat chronic obstructive pulmonary disease (COPD) and asthma [1]. The target compound, with its pre-installed 4-amino and 5-fluoro groups, can be advanced to PDE4 inhibitor scaffolds through further functionalization. Its 7-iodo group offers a convenient site for late-stage diversification, enabling the rapid exploration of substituent effects on PDE4 inhibition.

Building Block for Palladium-Catalyzed Cross-Coupling Libraries

The 7-iodo substituent makes 4-amino-5-fluoro-7-iodo-1,3-benzodioxole an excellent building block for the generation of compound libraries via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions [1]. This reactivity is not accessible with non-iodinated analogs. Researchers can efficiently synthesize dozens of 7-substituted benzodioxole derivatives for biological screening or materials science applications, accelerating SAR studies and hit-to-lead campaigns.

CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

With a predicted logP of approximately 1.8, the target compound possesses significantly higher lipophilicity than its non-halogenated (logP ≈ 0.8) and mono-fluorinated (logP ≈ 1.2) analogs. This physicochemical property profile suggests improved blood-brain barrier permeability, making the compound a suitable starting point for central nervous system (CNS) drug discovery efforts targeting neurological or psychiatric disorders where enhanced brain exposure is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.